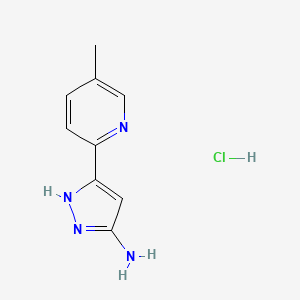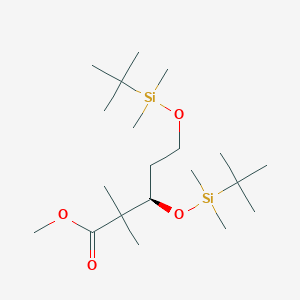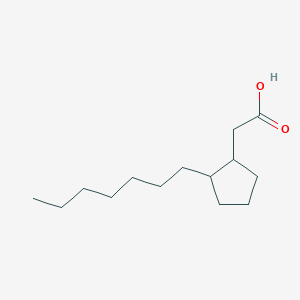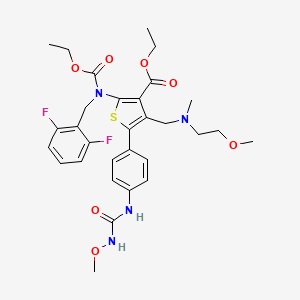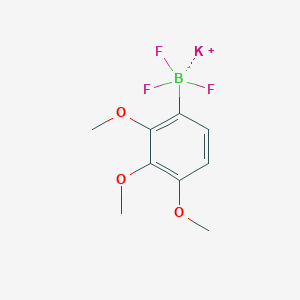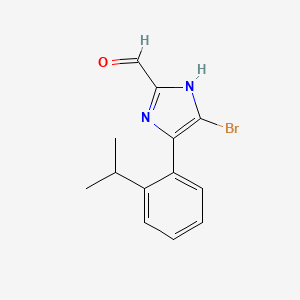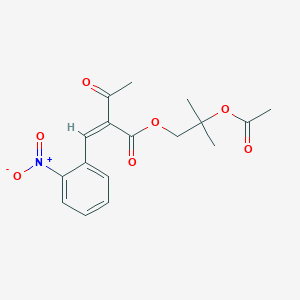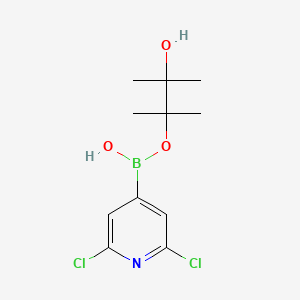![molecular formula C13H18N6 B13713626 2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring fused with a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine typically involves the reaction of 1-methyl-4-piperidone with hydrazine to form 1-(1-methyl-4-piperidyl)hydrazine. This intermediate is then reacted with 4-chloropyrimidine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amines.
科学研究应用
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved .
相似化合物的比较
Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: Another piperidine derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A related compound with a fused pyrazole and pyrimidine ring system.
Uniqueness
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both piperidine and pyrazole moieties. This combination of structural features contributes to its distinct chemical and biological properties .
属性
分子式 |
C13H18N6 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
2-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C13H18N6/c1-18-6-3-11(4-7-18)19-9-10(8-16-19)13-15-5-2-12(14)17-13/h2,5,8-9,11H,3-4,6-7H2,1H3,(H2,14,15,17) |
InChI 键 |
FQJBDVBQXWDLMC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)N2C=C(C=N2)C3=NC=CC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


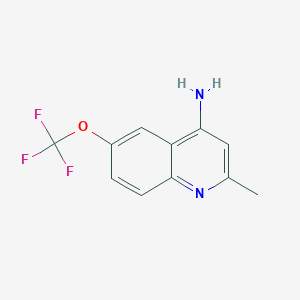

![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
